molecular formula C₂₇H₂₃BrO₇ B1140259 Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose CAS No. 855662-12-3

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose

Cat. No.: B1140259
CAS No.: 855662-12-3
M. Wt: 539.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₃BrO₇ and its molecular weight is 539.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Glycosylation Studies

  • Stereochemistry and Glycosylation Efficiency : The presence of a benzoyl group at O-3 on the fucosyl donors, like 2,3,4-Tri-O-benzoyl-L-fucopyranose, has been shown to significantly affect the stereoselectivity and efficiency of glycosylation reactions. This is attributed to the ability of the benzoyl group to participate in glycosyl cation stabilization, which is crucial for α-fucosylation efficiency (Gerbst et al., 2001).

  • Synthesis of Glycomimetic Trisaccharides : A study detailed the regioselective synthesis of a glycomimetic trisaccharide of Sialyl Lewis X, a significant carbohydrate ligand, using a precursor closely related to 2,3,4-Tri-O-benzoyl-L-fucopyranose. This research highlights the compound's utility in constructing complex carbohydrate structures that are essential for therapeutic agent testing (Soliman et al., 2009).

  • Fluorination Studies : The photobromination of derivatives of D-Glucose, including those similar to 2,3,4-Tri-O-benzoyl-L-fucopyranose, has been used to produce 5-bromo derivatives. These derivatives are pivotal in synthesizing corresponding 5-fluorides, showcasing the versatility of such compounds in modifying sugar structures for further chemical transformations (Skelton et al., 2004).

Advanced Carbohydrate Synthesis

  • Synthesis of Complex Oligosaccharides : The compound and its derivatives have been employed in the stereoselective synthesis of D-α-glucopyranosides, di-, and tri-saccharides, demonstrating its utility in constructing complex carbohydrate molecules. This synthesis involves the reaction with various alcohols and amines to yield products with significant potential in biochemical applications (Fei et al., 2010).

  • Model Compounds for Fucosylated Chondroitin Sulfates : Unsubstituted and 6-O-α-L-fucosylated derivatives have been synthesized as model compounds to represent fragments of fucosylated chondroitin sulfates from sea cucumbers. These studies are crucial for understanding the structural aspects of natural polysaccharides and developing synthetic methodologies for their analogs (Vinnitskiy et al., 2017).

Properties

IUPAC Name

[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQXFYBHGDPZCZ-QTDWSHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.